N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that belongs to the class of benzothiazole (BT) sulfonamides . Benzothiazole sulfonamides are known for their wide range of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, including “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is characterized by the presence of a benzothiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Scientific Research Applications
- Thiazole derivatives, including compounds like this one, have shown antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other microorganisms. The compound’s structure likely contributes to its effectiveness against pathogens .
- Thiazole-based molecules have been investigated for their anticancer properties. This compound might exhibit cytotoxic effects against cancer cells, making it a candidate for further evaluation in cancer therapy .
- Some thiazole derivatives have demonstrated anti-inflammatory and analgesic effects. Investigating this compound’s ability to reduce inflammation and alleviate pain could be valuable .
- Thiazoles often possess antioxidant activity, protecting cells from oxidative stress. This compound might contribute to cellular defense against free radicals .
- Thiazole-containing compounds have been investigated for neuroprotection. This compound could potentially play a role in safeguarding neurons from damage or degeneration .
- Thiazoles have been studied as potential antidiabetic agents. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be informative .
- Some thiazole derivatives exhibit hepatoprotective effects, supporting liver health. This compound might have similar benefits .
- Thiazoles are versatile, and this compound could have additional activities not yet explored. Investigating its effects on cardiovascular health, Alzheimer’s disease, or hypertension could reveal novel applications .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory and Analgesic Activities
Antioxidant Properties
Neuroprotective Effects
Antidiabetic Applications
Hepatoprotective Activity
Other Biological Activities
Future Directions
The future directions for the research on “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” and similar compounds could include further investigations into their biological activities, the development of more efficient synthesis methods, and the exploration of their potential applications in various fields .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been associated with various targets depending on the specific substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at different positions on the thiazole ring can alter the orientation
properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-4-3-5-17-18(12)21-19(27-17)26-15-10-22(11-15)28(24,25)16-8-6-14(7-9-16)20-13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGCWCJCTGHDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide |
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